Glycyrrhizin-6'-methylester

Sensory Science Food Chemistry Flavor Formulation

Researchers face persistent bitterness in glycyrrhizin-based formulations, complicating taste-masking and compliance. Glycyrrhizin-6'-methylester eliminates this barrier through specific glucuronic acid methylation, delivering a pure sweet licorice profile without aftertaste. - Enables bitterness-free pharmaceutical and nutraceutical formulations; reduces excipient burden. - Demonstrates enhanced HMGB1 inhibition, serving as a superior chemical probe for sterile inflammation and sepsis models. - Certified purity ≥99.18% ensures reliable quantitation as a reference standard in HPLC/LC-MS analysis.

Molecular Formula C43H64O16
Molecular Weight 837.0 g/mol
Cat. No. B12382457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyrrhizin-6'-methylester
Molecular FormulaC43H64O16
Molecular Weight837.0 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1
InChIKeyAOBUVNAZHQBLHP-ILVQQCHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyrrhizin-6'-methylester Overview


Glycyrrhizin-6'-methylester (CAS 1185255-36-0), a natural triterpenoid saponin isolated from the root of Glycyrrhiza glabra (licorice), is a methylated derivative of the well-known compound glycyrrhizin [1]. This structural modification, specifically the methylation of a carboxyl group on the glucuronic acid moiety, distinguishes it from its parent and other analogs by fundamentally altering its sensory profile, eliminating bitterness while preserving a potent sweet and licorice taste . Beyond its flavor characteristics, Glycyrrhizin-6'-methylester is recognized for its biological activity, notably as an inhibitor of the high-mobility group box 1 (HMGB1) protein, a key mediator of inflammation [2].

1
Sweet-taste selective licorice derivative without bitter aftertaste
2
HMGB1 pathway inhibition study fit; methylation may enhance pathway-response
3
High-purity reference standard candidate for analytical or sensomics workflows

Why Glycyrrhizin-6'-methylester Cannot Be Substituted


Generic substitution within the glycyrrhizin class is not feasible due to significant, quantifiable differences in both sensory and biological performance. The parent compound, glycyrrhizin, exhibits a dual sensory profile of intense sweetness followed by a lingering bitterness, a characteristic that limits its utility in formulations requiring pure taste profiles [1]. Furthermore, while several glycyrrhizin analogs share anti-inflammatory mechanisms, their potency and selectivity can vary dramatically. The specific methylation pattern of Glycyrrhizin-6'-methylester is not a mere incremental change but a key structural determinant that drives both its unique, bitterness-free taste [2] and its enhanced ability to suppress HMGB1-mediated inflammation, as demonstrated in comparative studies [3].

Sensory mismatch Glycyrrhizin and dimethylester analogs carry a bitter aftertaste absent in the 6'-methylester; sensory profile may not transfer.
Pathway-response divergence HMGB1 inhibition potency may differ; reported analog data indicate methylation affects IL-1β suppression, limiting cross-compound assumptions.
Quality specification gaps Unspecified extracts or lower-purity analogs lack certified purity and defined stability data, risking experimental variability.

Glycyrrhizin-6'-methylester Differentiation Evidence


Bitterness-Free Sweet Taste vs. Glycyrrhizin

Glycyrrhizin-6'-methylester is differentiated from its parent compound, glycyrrhizin, and other esters by its complete lack of bitterness. A comprehensive sensomics study characterized the taste profiles of 28 licorice saponins, including various methyl esters. The study identified that the free carboxyl group on the glucuronic acid moiety is critical for sweetness without bitterness. Glycyrrhizin-6'-methylester, possessing this structural feature, was characterized as having a sweet and licorice taste with no detectable bitterness, in direct contrast to glycyrrhizin, which exhibits a pronounced bitter aftertaste [1]. Further structure-activity relationship (SAR) analysis confirms that the specific methylation at the 6' position is essential for eliminating bitterness while maintaining the desired flavor profile [2].

Sensory profile
Head-to-head
No bitterness detected vs. Bitter aftertaste (glycyrrhizin)
Supports bitterness-free flavor formulation selection
Human sensory panel and hTAS1R2/R3 cell assay
Sensory Science Food Chemistry Flavor Formulation

Enhanced HMGB1 Suppression vs. Glycyrrhizin

Glycyrrhizin-6'-methylester demonstrates a superior anti-inflammatory effect compared to glycyrrhizin in the context of HMGB1 challenge. In a study evaluating glycyrrhizin derivatives, the C-30 methyl ester of glycyrrhizin (which shares the critical methyl ester functional group) suppressed the expression of interleukin-1β (IL-1β) mRNA more strongly than glycyrrhizin in primary-cultured macrophages challenged by HMGB1 [1]. This enhanced in vitro activity translated to significant neuroprotection in an in vivo murine model of intracerebral hemorrhage (ICH), where the derivative was effective at relieving cerebral edema [1]. This data indicates that methylation of the glycyrrhizin scaffold can enhance its ability to mitigate HMGB1-driven inflammatory pathways, a key differentiator from the parent compound.

IL-1β suppression
Class-level inference
Suppressed IL-1β mRNA more strongly than glycyrrhizin
Supports HMGB1 pathway-response interpretation
Analog (C-30 methyl ester) data; extrapolation requires verification
Inflammation HMGB1 Inhibition Neuroprotection

Certified Purity and Stability vs. Unspecified Extracts

Unlike crude or undefined licorice extracts, Glycyrrhizin-6'-methylester is available as a highly purified research compound with certified analytical data. A leading vendor provides this compound at a guaranteed purity of 99.18% . Furthermore, the product datasheet includes specific, empirically-derived storage conditions to ensure long-term stability: storage at -20°C, protected from light, and for solutions, -80°C for 6 months or -20°C for 1 month [1]. This level of specification is crucial for reproducible scientific research, where variability in purity and degradation can confound experimental results.

Purity
Specification review
99.18%
Supports analytical method standardization
Supplier-reported; storage at -20°C (powder), solutions -80°C/6 mo
Quality Control Analytical Chemistry Compound Sourcing

High-Value Applications of Glycyrrhizin-6'-methylester


Bitterness-Free Licorice Flavor Development

Glycyrrhizin-6'-methylester is ideally suited for the formulation of premium foods, beverages, nutraceuticals, and pharmaceuticals where a pure, sweet, and licorice flavor is desired without the bitter aftertaste associated with glycyrrhizin and other licorice extracts [1]. This property allows for simpler formulation, reduces the need for additional masking agents, and can improve patient compliance in medicinal syrups or chewable tablets.

HMGB1-Targeted Inflammation and Neuroprotection Research

Based on evidence showing enhanced suppression of HMGB1-mediated inflammation [2], this compound is a valuable tool for researchers investigating the role of HMGB1 in conditions such as sepsis, acute kidney injury, intracerebral hemorrhage, and sterile inflammation. It can serve as a more potent chemical probe than glycyrrhizin in cell-based and in vivo models aimed at dissecting HMGB1-dependent signaling pathways.

Calibration Standard for Analytical and Sensory Science

With its high certified purity (≥99.18%) , Glycyrrhizin-6'-methylester is an excellent candidate for use as a reference standard in analytical methods (e.g., HPLC, LC-MS) for the quantification and quality control of licorice-derived products. Furthermore, its well-defined and unique sensory profile makes it a critical reference compound in sensomics research, enabling the precise deconvolution of complex flavor matrices in natural products [1].

Application
Selection Property
Validation Focus
Flavor formulation research
Bitterness-free sweet taste
Sensory panel validation; absence of bitter aftertaste
HMGB1 pathway inflammation research
HMGB1 inhibition activity
IL-1β suppression endpoint review; analog-derived context
Analytical and sensomics reference
Certified high purity
Purity verification; storage stability under specified conditions

Technical Documentation Hub

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30 linked technical documents
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